Peroxyl Radical Scavenging Rate: 6-Methyl Comparison
1,3-Dimethyl-5-hydroxyuracil exhibits a peroxyl radical scavenging rate constant (kin) in the range of (1-10) × 10⁴ M⁻¹ s⁻¹ in chlorobenzene at 37°C [1]. In a head-to-head experimental study, the introduction of a methyl group at the C6 position of the pyrimidine ring (i.e., 1,3,6-trimethyl-5-hydroxyuracil) increased the rate constant by a factor of 3–4 relative to the parent 1,3-dimethyl-5-hydroxyuracil [1]. The stoichiometric inhibition coefficient (f), a measure of the number of radical chains terminated per antioxidant molecule, also increased with C6-methyl substitution [1].
| Evidence Dimension | Peroxyl radical scavenging rate constant (kin) |
|---|---|
| Target Compound Data | kin = (1-10) × 10⁴ M⁻¹ s⁻¹ |
| Comparator Or Baseline | 1,3,6-Trimethyl-5-hydroxyuracil: kin is 3–4 times higher than target compound |
| Quantified Difference | 3–4 fold increase upon C6-methyl addition |
| Conditions | Chlorobenzene, 37°C, oxygen uptake kinetics |
Why This Matters
This quantitative difference confirms that 1,3-Dimethyl-5-hydroxyuracil provides a baseline reactivity profile; any substitution at C6 fundamentally alters antioxidant capacity, making it essential for users to procure the exact structure for reproducible kinetics.
- [1] Kadirov MK, et al. Effect of the 6-Methyl Group on Peroxyl Radical Trapping by 5-Hydroxy- and 5-Amino- Derivatives of 1,3-Dimethyluracil. Letters in Organic Chemistry. 2017;14(1):24-32. doi:10.2174/1570178614666161121123024 View Source
